molecular formula C9H11IN2O B2899899 1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde CAS No. 2226183-00-0

1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B2899899
CAS No.: 2226183-00-0
M. Wt: 290.104
InChI Key: INLYIFKHQRSFBO-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde typically involves the iodination of a pyrazole derivative followed by the introduction of a cyclopentyl group and a formyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimized reaction conditions and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-cyclopentyl-5-iodo-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-Cyclopentyl-3-iodopyrazole-5-carbaldehyde: Similar structure but different positioning of the iodine and formyl groups.

    1-Cyclopentyl-5-bromopyrazole-3-carbaldehyde: Bromine instead of iodine, leading to different reactivity and properties.

    1-Cyclopentyl-5-chloropyrazole-3-carbaldehyde: Chlorine substitution, affecting the compound’s chemical behavior

Properties

IUPAC Name

1-cyclopentyl-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-9-5-7(6-13)11-12(9)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLYIFKHQRSFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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